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Compound of Interest

Compound Name:
2-(4-Fluorophenyl)-3-

oxobutanenitrile

Cat. No.: B1226975 Get Quote

Technical Guide: 2-(4-Fluorophenyl)-3-
oxobutanenitrile
For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(4-Fluorophenyl)-3-oxobutanenitrile is a fluorinated organic compound with a role as a

chemical intermediate in various synthetic processes. Its structure, featuring a reactive β-

ketonitrile moiety and a fluorophenyl group, makes it a valuable building block in medicinal

chemistry and materials science. The presence of the fluorine atom can significantly influence

the pharmacokinetic and physicochemical properties of derivative compounds, such as

metabolic stability and binding affinity to biological targets. This document provides a

comprehensive overview of its chemical structure, properties, a representative synthetic

protocol, and its potential applications in research and development.

Chemical Structure and Properties
2-(4-Fluorophenyl)-3-oxobutanenitrile possesses a central butanenitrile backbone

substituted with a 4-fluorophenyl group at the α-position and a ketone at the β-position.
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Property Value Reference

IUPAC Name
2-(4-fluorophenyl)-3-

oxobutanenitrile
[1]

Synonyms

α-Acetyl-4-

fluorobenzeneacetonitrile, 2-

(4-

fluorophenyl)acetoacetonitrile

[1]

CAS Number 447-03-0 [1][2]

Molecular Formula C₁₀H₈FNO [2]

Molecular Weight 177.17 g/mol [1]

Appearance Solid (form may vary) [3]

SMILES
CC(=O)C(C#N)C1=CC=C(F)C

=C1
[1]

InChI

InChI=1S/C10H8FNO/c1-

7(13)10(6-12)8-2-4-9(11)5-3-

8/h2-5,10H,1H3

[1]

Synthesis
The synthesis of 2-(4-Fluorophenyl)-3-oxobutanenitrile can be achieved through the

condensation of an appropriate ester with a nitrile in the presence of a strong base. A

representative experimental protocol, adapted from established methods for the synthesis of

related α-aryl-β-ketonitriles, is provided below.[4][5]

Experimental Protocol: Synthesis of 2-(4-
Fluorophenyl)-3-oxobutanenitrile
Materials:

Ethyl 4-fluorophenylacetate

Acetonitrile

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Fluorophenyl_-3-oxobutyronitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Fluorophenyl_-3-oxobutyronitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Fluorophenyl_-3-oxobutyronitrile
https://bidepharmatech.lookchem.com/products/CasNo-447-03-0-2--4-Fluorophenyl--3-oxobutanenitrile-13462137.html
https://bidepharmatech.lookchem.com/products/CasNo-447-03-0-2--4-Fluorophenyl--3-oxobutanenitrile-13462137.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Fluorophenyl_-3-oxobutyronitrile
https://www.sigmaaldrich.com/JP/ja/product/aldrich/jrd1155
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Fluorophenyl_-3-oxobutyronitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Fluorophenyl_-3-oxobutyronitrile
https://www.benchchem.com/product/b1226975?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/1997/jc/a700024c
https://patents.google.com/patent/US4728743A/en
https://www.benchchem.com/product/b1226975?utm_src=pdf-body
https://www.benchchem.com/product/b1226975?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1226975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sodium ethoxide (or another suitable strong base like sodium hydride)

Anhydrous ethanol

Diethyl ether

10% Hydrochloric acid

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Round-bottom flask

Reflux condenser

Stirring apparatus

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a

magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere

(e.g., nitrogen or argon).

Addition of Reactants: To the stirred solution of sodium ethoxide, add a mixture of ethyl 4-

fluorophenylacetate and an excess of acetonitrile.

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours.

Monitor the reaction progress using an appropriate technique, such as thin-layer

chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and remove

the ethanol under reduced pressure using a rotary evaporator.

Extraction: Dissolve the residue in water and transfer it to a separatory funnel. Wash the

aqueous layer with diethyl ether to remove any unreacted starting materials.

Acidification: Carefully acidify the aqueous layer with cold 10% hydrochloric acid to

precipitate the crude product.

Isolation: Extract the product with several portions of diethyl ether. Combine the organic

extracts and wash them sequentially with saturated sodium bicarbonate solution and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure to yield the crude 2-(4-
Fluorophenyl)-3-oxobutanenitrile.

Purification: The crude product may be further purified by recrystallization from a suitable

solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Data
Detailed experimental spectroscopic data for 2-(4-Fluorophenyl)-3-oxobutanenitrile is not

widely available in the public domain. However, based on its chemical structure, the following

spectral characteristics can be anticipated:
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Spectroscopic Technique Expected Characteristics

¹H NMR

Signals corresponding to the methyl protons

(singlet), the methine proton (singlet), and the

aromatic protons of the 4-fluorophenyl group

(two doublets of doublets or multiplets).

¹³C NMR

Resonances for the methyl carbon, the methine

carbon, the nitrile carbon, the ketone carbonyl

carbon, and the aromatic carbons of the 4-

fluorophenyl group. The carbons attached to the

fluorine will show coupling.

IR Spectroscopy

Characteristic absorption bands for the nitrile

(C≡N) stretch, the ketone (C=O) stretch, and C-

F bond vibrations. An FTIR spectrum in a KBr

pellet has been reported.[1]

Mass Spectrometry

The mass spectrum would show the molecular

ion peak and characteristic fragmentation

patterns. Predicted collision cross-section

values for various adducts are available.[6]

Applications in Research and Drug Development
Currently, there is no specific, publicly available information detailing the biological activity or

signaling pathway modulation of 2-(4-Fluorophenyl)-3-oxobutanenitrile itself. Its primary role

in the scientific literature and commercial availability is that of a versatile chemical intermediate.

The β-ketonitrile functional group is a valuable synthon for the construction of various

heterocyclic ring systems, which are prevalent scaffolds in many biologically active compounds.

The 4-fluorophenyl moiety is a common feature in many pharmaceuticals, often introduced to

enhance metabolic stability or to modulate receptor binding interactions.

Logical Workflow: Role as a Chemical Intermediate
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Logical Workflow: 2-(4-Fluorophenyl)-3-oxobutanenitrile in Synthesis

2-(4-Fluorophenyl)-3-oxobutanenitrile

Cyclization Reactions Functional Group Transformations

Synthesis of Pyrazoles Synthesis of Pyrimidines Synthesis of Other Heterocycles Reduction of Ketone Modification of Nitrile

Bioactive Molecules
(e.g., Enzyme Inhibitors, Receptor Modulators)

Click to download full resolution via product page

Caption: Role as a versatile intermediate in chemical synthesis.

Safety and Handling
2-(4-Fluorophenyl)-3-oxobutanenitrile should be handled with appropriate safety precautions

in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed, in contact with

skin, or if inhaled. It may cause skin and serious eye irritation, as well as respiratory irritation.[1]

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat,

should be worn when handling this compound. For detailed safety information, consult the

Safety Data Sheet (SDS) provided by the supplier.

Conclusion
2-(4-Fluorophenyl)-3-oxobutanenitrile is a valuable chemical building block with potential for

use in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry
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and drug discovery. While specific biological activity for this compound has not been reported,

its structural features suggest its utility in the creation of diverse libraries of compounds for

biological screening. Further research into the synthetic applications and potential biological

activities of derivatives of 2-(4-Fluorophenyl)-3-oxobutanenitrile is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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